molecular formula C12H10N2O4S B8520998 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester

2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester

Cat. No.: B8520998
M. Wt: 278.29 g/mol
InChI Key: GQHGXOLHISGWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a thiazole ring substituted with a methyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the thiazole ring through cyclization reactions. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-(3-amino-phenyl)-thiazole-4-carboxylic Acid Methyl Ester, while oxidation can lead to the formation of various carboxylated derivatives.

Scientific Research Applications

2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting various signaling pathways. The compound may also bind to specific enzymes or receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(2-furyl)-4-nitrothiazole
  • 2-Methyl-4-nitrothiazole

Uniqueness

Compared to similar compounds, 2-Methyl-5-(3-nitrophenyl)thiazole-4-carboxylic acid methyl ester has a unique combination of functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

methyl 2-methyl-5-(3-nitrophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H10N2O4S/c1-7-13-10(12(15)18-2)11(19-7)8-4-3-5-9(6-8)14(16)17/h3-6H,1-2H3

InChI Key

GQHGXOLHISGWFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

prepared by reaction of 3-chloro-3-(3-nitro-phenyl)-2-oxo-propionic acid methyl ester with thioacetamide. LC-MS: tR=0.94 min; [M+H]+=279.3.
Name
3-chloro-3-(3-nitro-phenyl)-2-oxo-propionic acid methyl ester
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